[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16,18-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate
Description
This compound is a highly complex pentacyclic diterpenoid derivative characterized by its intricate stereochemistry and functional group diversity. Key structural features include:
- A 13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-ene core, which confers significant rigidity and stereochemical complexity.
- Substituents:
- Two acetyloxy groups at positions 16 and 16.
- A furan-3-yl moiety at position 4.
- A hydroxy group at position 11.
- Four methyl groups at positions 1, 5, 10, and 13.
- An acetate ester at position 2.
Its polar functional groups (e.g., acetyloxy, hydroxy) likely influence solubility and reactivity, while the furan ring may contribute to aromatic interactions in biological systems .
Properties
IUPAC Name |
[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16,18-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42O9/c1-16(33)39-23-13-25(41-18(3)35)32(7)22-12-24(40-17(2)34)30(5)20(19-10-11-37-14-19)8-9-21(30)31(22,6)28(36)26-27(32)29(23,4)15-38-26/h9-11,14,20,22-28,36H,8,12-13,15H2,1-7H3/t20-,22-,23+,24-,25-,26+,27-,28+,29+,30-,31-,32-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEWWOQZFBDINP-OEVXTBOISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC4)C)OC(=O)C)OC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@]3([C@@H](C[C@@H]([C@]4([C@H]3[C@@H]([C@@H]([C@@]2(C5=CC[C@@H]([C@@]15C)C6=COC=C6)C)O)OC4)C)OC(=O)C)OC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16,18-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate is a complex organic molecule with significant biological potential due to its unique structural features and the presence of functional groups that may interact with biological systems. This article explores its biological activity based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C32H42O9 , with a molecular weight of approximately 570.679 g/mol . The structure includes multiple rings and functional groups that contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities which can be categorized as follows:
1. Antimicrobial Activity
Studies have shown that compounds containing furan moieties possess significant antimicrobial properties. For instance:
- Derivatives of furan have demonstrated antibacterial effects against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) ranging from 64 µg/mL to lower values in some derivatives .
2. Anticancer Activity
The anticancer potential of furan derivatives is notable:
- Research involving conjugated furan derivatives has shown promising results against human cervical cancer cells (HeLa), where specific compounds exhibited IC50 values as low as 0.15 ± 0.05 µg/mL , indicating potent cytotoxic effects .
3. Enzyme Inhibition
The compound's ability to inhibit certain enzymes has also been investigated:
- Some derivatives have been identified as inhibitors of carbonic anhydrase isozymes (hCA I and hCA II), which are important in various physiological processes and pathological conditions .
Case Studies
Several studies illustrate the biological activity of compounds related to the target compound:
Study 1: Antibacterial Efficacy
In a comparative study of various furan derivatives against bacterial strains:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 64 |
| Compound B | S. aureus | 32 |
| Compound C | Proteus vulgaris | 16 |
This data supports the hypothesis that structural modifications can enhance antibacterial potency .
Study 2: Anticancer Activity
A study evaluating the effects of furan-based compounds on HeLa cells revealed:
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Furan Derivative X | 0.15 ± 0.05 | Mitochondrial modification |
| Furan Derivative Y | 0.25 ± 0.07 | Membranolytic effect |
These findings suggest that the incorporation of furan rings can significantly influence the anticancer activity of synthesized compounds .
Comparison with Similar Compounds
[(1R,2R,4S,5S,6S,10R,11S,12R,15R,16R,18S,19R)-4-Acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[...]nonadec-8-en-18-yl] Benzoate ()
- Key Differences :
- Replaces the 16,18-diacetyloxy groups with a benzoate ester at position 18 and retains a single acetyloxy at position 4.
- Retains the furan-3-yl and hydroxy substituents.
- Reduced acetyloxy substitution could lower metabolic stability due to fewer ester-protected hydroxyls .
[(2S,3R,5R,9R,10S,11R,15S)-3-Acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[...]octadecan-15-yl] Acetate ()
- Key Differences :
- Features a methylidene group at position 6 and a 7-oxo moiety.
- Lacks the furan ring but retains acetyloxy and hydroxy groups.
- The ketone (7-oxo) may increase electrophilicity, affecting reactivity in biological systems .
Functional Group Variations
Compound ID 15 (): [(1S,2R,4S,7S,8S,11R,12R,17R,19R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[...]nonadec-13-en-19-yl] Acetate
- Key Differences :
- Contains two ketone groups (5,15-dioxo) and pentamethyl substituents.
- Replaces acetyloxy groups with dioxa rings.
- Implications :
Molecular Weight and Physical Properties
- Acetyloxy and benzoate esters contribute to higher molecular weights compared to ketone or methylidene groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
